N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N¹-(2-Furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine derivative characterized by a 6-oxo-pyridazine core substituted with a 2-naphthyl group at position 3 and a furylmethyl-acetamide side chain. Pyridazines are a heterocyclic class with diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . The 6-oxo-pyridazinyl moiety is critical for interactions with biological targets, while the 2-naphthyl and furylmethyl groups may enhance binding affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H17N3O3/c25-20(22-13-18-6-3-11-27-18)14-24-21(26)10-9-19(23-24)17-8-7-15-4-1-2-5-16(15)12-17/h1-12H,13-14H2,(H,22,25) |
InChI Key |
AXTRFQKXKYSMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-furylmethylamine, 2-naphthylamine, and pyridazinone derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine groups with the pyridazinone core.
Catalysts: Using acid or base catalysts to facilitate the reactions.
Temperature and Solvent: Controlling the temperature and using appropriate solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of N1-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Key Insights:
Structural Impact on Activity: The 2-naphthyl group in the target compound and 9a enhances hydrophobic interactions with biological targets, such as osteoclast membranes or microbial enzymes . Fluorine and methoxy groups in 2N1HIA improve metabolic stability and target binding, critical for sustained Cathepsin K inhibition . Furylmethyl and pyridinone moieties in CPX contribute to its exceptional binding affinity (-8.1 kcal/mol), making it a candidate for biopharmaceutical formulations .
Functional Divergence: Anti-osteoclast activity is prominent in 2N1HIA and inferred for the target compound due to shared pyridazinyl scaffolds . Antimicrobial effects in 9a derive from its thiazolidinone and cyano substituents, which disrupt bacterial cell wall synthesis . CPX’s role in preventing monoclonal antibody aggregation highlights the pyridazine scaffold’s versatility beyond therapeutic applications .
Notes on Structural and Pharmacological Relevance
Furylmethyl vs. Indole/Thiazolidinone Side Chains: The furylmethyl group may enhance solubility compared to bulkier groups like indole (2N1HIA) or thiazolidinone (9a), suggesting better bioavailability .
Gaps in Data : While the target compound’s structure is promising, empirical studies on its efficacy, toxicity, and pharmacokinetics are needed to validate theoretical predictions.
Biological Activity
N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS Number: 922945-25-3) is a synthetic compound characterized by its unique structural features, including a pyridazine ring and a furan moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C21H17N3O3. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridazine Ring | Central to the structure, contributing to biological activity. |
| Furan Group | Enhances electronic properties and potential interactions with biological targets. |
| Naphthyl Substituent | Provides additional hydrophobic character, influencing pharmacokinetics. |
Antimicrobial Properties
Recent studies have indicated that pyridazine derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have been tested against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). In these studies, compounds with larger substituents like naphthyl showed improved Minimum Inhibitory Concentration (MIC) values, indicating enhanced antimycobacterial activity.
| Compound | MIC (µM) |
|---|---|
| 5e | 50 |
| 5g | 50 |
| 5i | 50 |
| 5h | 100 |
| 5a | 200 |
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. The interaction with these biological targets can lead to a cascade of biochemical events, potentially reducing inflammation and exhibiting therapeutic effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Achieved through condensation reactions.
- Introduction of the Naphthyl Group : Conducted via nucleophilic aromatic substitution.
- Furan Attachment : Accomplished through coupling reactions.
- Final Acetamide Formation : Involves amidation reactions.
Characterization techniques such as IR spectroscopy, NMR (both ^1H and ^13C), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Pharmacological Studies
Pharmacological studies have demonstrated that derivatives of pyridazine can exhibit various biological activities, including anti-inflammatory and antitumor effects. The presence of the furan and naphthyl groups in the structure may enhance these activities due to their ability to interact with multiple biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
